molecular formula C16H11NO5 B2557166 6-Methoxy-3-(4-nitrophenyl)chromen-2-one CAS No. 14206-33-8

6-Methoxy-3-(4-nitrophenyl)chromen-2-one

Cat. No.: B2557166
CAS No.: 14206-33-8
M. Wt: 297.266
InChI Key: ATLZEMJLXONUAD-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-nitrophenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(4-nitrophenyl)chromen-2-one typically involves the condensation of 4-nitrobenzaldehyde with 6-methoxy-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3-(4-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The chromen-2-one core can undergo oxidation to form corresponding quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 6-Methoxy-3-(4-aminophenyl)chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the chromen-2-one core.

Scientific Research Applications

6-Methoxy-3-(4-nitrophenyl)chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound is explored for its use in organic electronics and as a fluorescent probe.

    Biological Studies: It is used in the study of enzyme inhibition and as a model compound for understanding the interactions of chromen-2-one derivatives with biological targets.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-nitrophenyl)chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    6-Methoxy-3-(4-aminophenyl)chromen-2-one: A reduction product of the nitro compound.

    4-Methoxy-3-(4-nitrophenyl)chromen-2-one: A positional isomer with the methoxy group at a different position.

    6-Hydroxy-3-(4-nitrophenyl)chromen-2-one: A hydroxyl derivative with different physicochemical properties.

Uniqueness: 6-Methoxy-3-(4-nitrophenyl)chromen-2-one is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

6-methoxy-3-(4-nitrophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-13-6-7-15-11(8-13)9-14(16(18)22-15)10-2-4-12(5-3-10)17(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZEMJLXONUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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